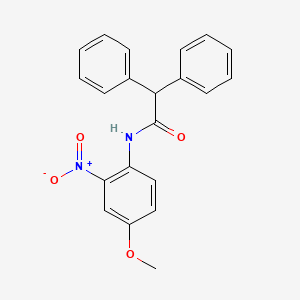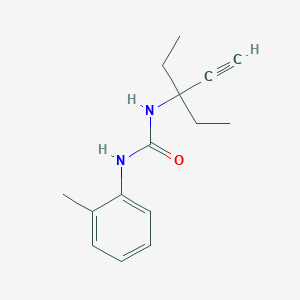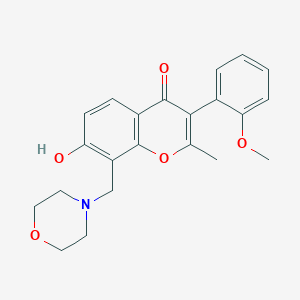![molecular formula C18H23N5O B5301126 3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5301126.png)
3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is a spirocyclic derivative of diazaspiroalkane, which has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride is not fully understood. However, it is believed that this compound exerts its biological activities through various mechanisms such as inhibition of enzymes, modulation of signaling pathways, and interaction with cellular membranes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various microbial and fungal strains. It has also been found to exhibit potent anti-inflammatory and antitumor activities. In addition, this compound has been found to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride in lab experiments is its wide range of biological activities. This compound has been found to exhibit potent antimicrobial, antifungal, antitumor, and anti-inflammatory activities. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions that can be explored in the study of 3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride. One of the possible directions is the development of new derivatives of this compound with improved solubility and bioavailability. Another possible direction is the investigation of the mechanism of action of this compound and its interaction with cellular membranes. Furthermore, the potential applications of this compound in the development of new drugs for the treatment of various diseases can also be explored.
Méthodes De Synthèse
The synthesis of 3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzoic acid with 3,9-diazaspiro[5.5]undecane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography and characterized by various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride has been extensively studied for its potential applications in the development of new drugs. This compound has been found to exhibit a wide range of biological activities such as antimicrobial, antifungal, antitumor, and anti-inflammatory activities. It has also been found to exhibit potent inhibitory effects on various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase.
Propriétés
IUPAC Name |
3,9-diazaspiro[5.5]undecan-3-yl-[4-(1,2,4-triazol-4-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c24-17(15-1-3-16(4-2-15)23-13-20-21-14-23)22-11-7-18(8-12-22)5-9-19-10-6-18/h1-4,13-14,19H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUHJHFRSIYJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-benzimidazol-2-yl)-3-[1-(2-phenoxyethyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5301048.png)

![3-methyl-7-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5301060.png)
![6-bromo-2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5301074.png)

amine hydrochloride](/img/structure/B5301101.png)
![7-(2,3-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5301120.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301123.png)


![4-(3-tert-butyl-1H-pyrazol-1-yl)-1-[(1-methylpiperidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5301133.png)
![((1S)-1-(1H-imidazol-4-ylmethyl)-2-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)amine](/img/structure/B5301141.png)
![4-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-N-(3-pyridinylmethyl)-2-pyridinecarboxamide](/img/structure/B5301144.png)